molecular formula C46H53ClN10O5 B12382680 N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide

Cat. No.: B12382680
M. Wt: 861.4 g/mol
InChI Key: STXXSMQHYQHLDA-UHFFFAOYSA-N
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Description

“N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide” is a complex organic compound that features multiple functional groups, including phenoxy, cyanophenyl, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide” typically involves multi-step organic synthesis. Each step may require specific reagents, catalysts, and conditions such as temperature control, pH adjustment, and inert atmosphere.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions would vary depending on the specific reaction but could include solvents, temperature control, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is being studied as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phenoxycyclohexyl derivatives, piperazine derivatives, and pyridazine derivatives.

Uniqueness

What sets “N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide” apart is its unique combination of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C46H53ClN10O5

Molecular Weight

861.4 g/mol

IUPAC Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C46H53ClN10O5/c1-29(2)37-24-38(42(59)25-41(37)58)44-52-53-46(61)57(44)34-8-3-30(4-9-34)27-54-19-21-55(22-20-54)28-31-15-17-56(18-16-31)43-14-13-40(50-51-43)45(60)49-33-6-11-35(12-7-33)62-36-10-5-32(26-48)39(47)23-36/h3-5,8-10,13-14,23-25,29,31,33,35,58-59H,6-7,11-12,15-22,27-28H2,1-2H3,(H,49,60)(H,53,61)

InChI Key

STXXSMQHYQHLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)CN4CCN(CC4)CC5CCN(CC5)C6=NN=C(C=C6)C(=O)NC7CCC(CC7)OC8=CC(=C(C=C8)C#N)Cl)O)O

Origin of Product

United States

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